molecular formula C15H17ClN2O B2583994 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol CAS No. 1156373-67-9

4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol

Cat. No.: B2583994
CAS No.: 1156373-67-9
M. Wt: 276.76
InChI Key: WYQGZAULGFFJBF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar compounds are involved in the transamination reaction, the transfer of the amino group from one amino acid to another . This is an important process in the metabolism and biosynthesis of amino acids.

Biochemical Pathways

Given its potential role in transamination reactions , it may influence the metabolism and biosynthesis of amino acids.

Result of Action

Similar compounds have been shown to exhibit broad-spectrum antimicrobial and antidiabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol typically involves the reaction of 4-chloro-2-nitrophenol with 4-(dimethylamino)benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Aminophenol derivatives

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential antimicrobial and antidiabetic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol is unique due to its specific combination of a chloro group and a dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research.

Properties

IUPAC Name

4-chloro-2-[[4-(dimethylamino)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-18(2)14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)19/h3-9,17,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGZAULGFFJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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